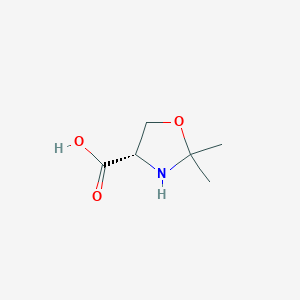![molecular formula C9H9N3O3 B061447 Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187724-99-8](/img/structure/B61447.png)
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and related derivatives often involves multicomponent cyclocondensation reactions. For example, the synthesis of a novel pyrimidine derivative was achieved using Biginelli three-component cyclocondensation in the presence of SiCl4, characterized by various spectroscopic methods (Mohan et al., 2014). Another approach includes the preparation and purification of related ethyl carboxylates, highlighting the versatility of synthetic routes for these compounds (Ukrainets et al., 2007).
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate derivatives can be elucidated using single-crystal X-ray diffraction, revealing detailed geometric parameters and conformational aspects. For instance, a study on a closely related compound provided insights into its crystallographic independent molecules and spatial arrangement (Yang, 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as covalent hydration, indicating their reactive nature and potential for further chemical modifications. The formation of stable covalent hydrates from pyrimido derivatives showcases the diversity of chemical behavior exhibited by these molecules (Matsumoto et al., 1980).
科学的研究の応用
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. These scaffolds have broader synthetic applications due to their bioavailability. Various synthetic pathways employ diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop substituted derivatives through one-pot multicomponent reactions. This advancement is significant for developing lead molecules in research (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Applications
Pyrimidine derivatives, including those structurally related to ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, are explored for their applications as optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives exhibit a range of biological and medicinal applications, underlining their potential in developing exquisite sensing materials (Jindal & Kaur, 2021).
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity highlight the importance of chemical compounds, including pyrimidine derivatives, in various fields from food engineering to medicine. Techniques like spectrophotometry and electrochemical biosensors are applied in antioxidant analysis, emphasizing the chemical reactions involving these compounds and their applications in assessing complex samples' antioxidant capacity (Munteanu & Apetrei, 2021).
Medicinal Perspectives and Anti-Alzheimer's Research
The structural activity relationship (SAR)-based medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents underscore their significance in drug development for neurological disorders. This research direction is vital for understanding the potential therapeutic applications of pyrimidine derivatives in addressing Alzheimer's disease, suggesting the extensive exploration of this scaffold in medicinal chemistry (Das et al., 2021).
特性
IUPAC Name |
ethyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJUPDUDZRGVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611744 |
Source


|
| Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
187724-99-8 |
Source


|
| Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














